

Preliminary Screening of *Atractylodes lancea* Extracts for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1,5E,11E)-tridecatriene-7,9-diyne-3,4-diacetate

Cat. No.: B12299452

[Get Quote](#)

Introduction

Atractylodes lancea (Thunb.) DC., a member of the Asteraceae family, is a perennial herb with a long history of use in traditional East Asian medicine, particularly in China, Japan, and Korea. [1] Commonly known as "Cang Zhu" in Chinese, its rhizome has been traditionally used to treat a variety of ailments including digestive disorders, rheumatic diseases, night blindness, and influenza. [2][3] The therapeutic potential of *A. lancea* is attributed to its rich composition of bioactive compounds, primarily sesquiterpenoids, polyacetylenes, and flavonoids. [2][4] This guide provides a comprehensive overview of the preliminary screening of *A. lancea* extracts for various biological activities, focusing on the experimental methodologies, quantitative data, and underlying signaling pathways.

Major Bioactive Constituents

Phytochemical analyses have revealed that the rhizome of *Atractylodes lancea* is a rich source of various bioactive compounds. The primary chemical constituents responsible for its pharmacological effects are sesquiterpenoids and polyacetylenes.

Table 1: Major Bioactive Compounds in *Atractylodes lancea*

| Compound Class | Specific Compound |
|----------------------------------|-------------------------|
| Sesquiterpenoids | β -eudesmol[1][2] |
| Hinesol[1][2] | |
| Atractylone[1] | |
| Atractylenolide I, II, III[1][5] | |
| Polyacetylenes | Atractylodin[1][2] |
| Phytosterols | β -Sitosterol[1] |
| Stigmasterol[1] | |

Bioactivity Screening of *Atractylodes lancea* Extracts

Anticancer Activity

Extracts of *Atractylodes lancea* and its isolated compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

- **Cholangiocarcinoma (CCA):** An ethanolic extract of *A. lancea* rhizome exhibited potent anti-CCA activity.[6] The major constituents, β -eudesmol, atractylodin, and hinesol, have been investigated for their synergistic cytotoxic effects on CCA cell lines.[2]
- **Triple-Negative Breast Cancer (TNBC):** A crude extract of *A. lancea* was found to inhibit the proliferation of TNBC cells (MDA-MB-231) in a dose- and time-dependent manner.[7][8] The anti-metastatic effects were attributed to the modulation of epithelial-mesenchymal transition (EMT) markers and the inhibition of the NF- κ B signaling pathway.[7][8]
- **Gastric Cancer:** The petroleum ether (PE) fraction of an *A. lancea* extract showed the most effective growth inhibitory effects on human gastric cancer cell lines BGC-823 and SGC-7901.[3] The mechanism of action was linked to the induction of apoptosis via both mitochondria-dependent and death receptor-dependent pathways, as well as cell cycle arrest.[3]

Table 2: Anticancer Activity of Atractylodes lancea Extracts and Compounds

| Cancer Type | Cell Line | Extract/Compound | IC50 Value | Reference |
|-------------------------------|-------------------|--------------------------|-------------------------|-----------|
| Triple-Negative Breast Cancer | MDA-MB-231 | Crude Extract | 92.11±0.01 µg/ml (24 h) | [7] |
| Triple-Negative Breast Cancer | MDA-MB-231 | Crude Extract | 95.80±0.01 µg/ml (48 h) | [7] |
| Cholangiocarcinoma | CL-6 | Ethanollic Extract | 24.09±3.40 µg/mL | [8] |
| Gastric Cancer | BGC-823, SGC-7901 | Petroleum Ether Fraction | Not specified | [3] |

Anti-inflammatory Activity

Atractylodes lancea extracts and their components have been shown to possess significant anti-inflammatory properties.

- An ethanolic extract of the rhizome (Al-EE) was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9]
- The extract also reduced the mRNA expression of inducible NO synthase (iNOS), cyclooxygenase (COX)-2, and tumor necrosis factor (TNF)-α.[9]
- The anti-inflammatory effects are mediated through the inhibition of the Akt/NF-κB signaling pathway.[9][10]
- Isolated compounds such as atractylenolide III and atractylodin have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[5]

Table 3: Anti-inflammatory Activity of Atractylodes lancea Compounds

| Compound | Cell Line | Activity | IC50 Value | Reference |
|--------------------------------|-----------|--------------------------|---------------|-----------|
| Compound 3 | BV2 | NO Production Inhibition | 11.39 μ M | [4] |
| Curcumin (Positive Control) | BV2 | NO Production Inhibition | 4.77 μ M | [4] |

Antioxidant Activity

The antioxidant potential of *Atractylodes lancea* has been evaluated using various in vitro assays. Extracts from the aerial parts of a related species, *Atractylodes macrocephala*, have shown significant antioxidant activity, which is attributed to their high content of total phenolics and flavonoids.[11][12] The primary mechanisms of antioxidant action are believed to be radical scavenging and metal chelation.[12]

Antibacterial Activity

Bioassay-guided fractionation of *A. lancea* has led to the isolation of compounds with antibacterial activity. Several isolated sesquiterpenoids and polyacetylenes have shown varying degrees of effectiveness against *Staphylococcus aureus* and methicillin-resistant *Staphylococcus aureus* (MRSA).[13]

Table 4: Antibacterial Activity of *Atractylodes lancea* Compound 21

| Bacteria | MIC Value (μ g/mL) |
|------------------------------|-------------------------|
| <i>Staphylococcus aureus</i> | 6.25 - 20.00 |
| MRSA | 6.25 - 20.00 |

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

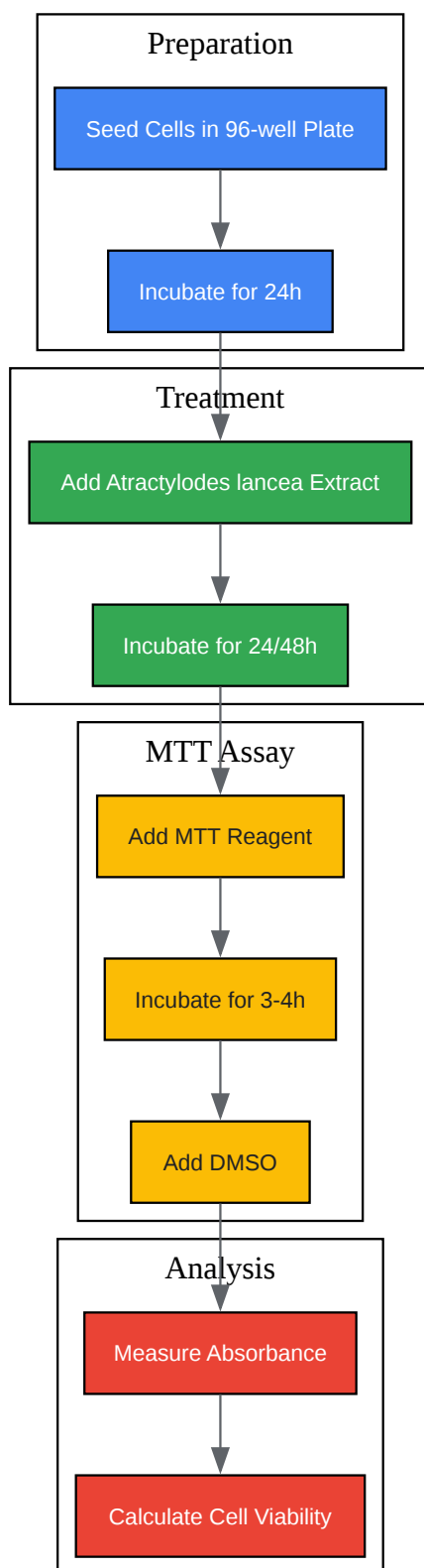
- **Cell Seeding:** Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.[\[8\]](#)
- **Treatment:** Treat the cells with varying concentrations of the *A. lancea* extract (e.g., 0 to 160 µg/ml) and incubate for 24 or 48 hours.[\[8\]](#)
- **MTT Addition:** Add 20 µL of the MTT reagent to each well and incubate for an additional 3-4 hours at 37°C.[\[2\]](#)[\[8\]](#)
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of NO, a key inflammatory mediator, by macrophages.

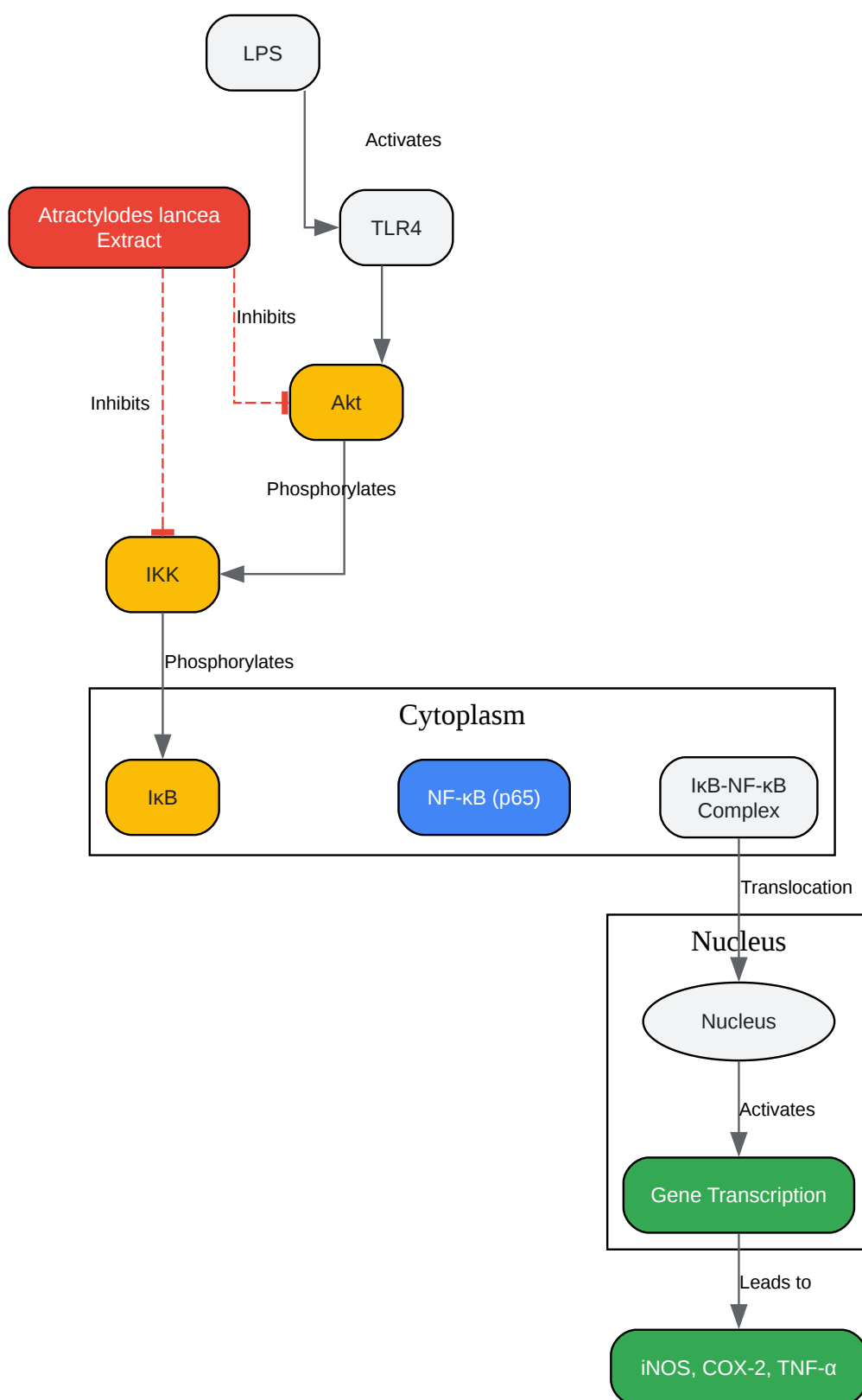
- **Cell Culture:** Culture RAW 264.7 macrophage cells in a suitable medium.
- **Stimulation and Treatment:** Stimulate the cells with lipopolysaccharide (LPS) in the presence or absence of the *A. lancea* extract for a specified period.
- **Sample Collection:** Collect the cell culture supernatant.
- **Griess Reaction:** Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
- **Absorbance Measurement:** After a short incubation period, measure the absorbance at 540 nm. The amount of NO produced is determined from a standard curve of sodium nitrite.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for MTT-based cytotoxicity screening of *Atractylodes lancea* extracts.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Bioactive constituents isolated from *Atractylodes lancea* (Thunb.) DC. rhizome exhibit synergistic effect against cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective fraction of *Atractylodes lancea* (Thunb.) DC. and its growth inhibitory effect on human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological effects of medicinal components of *Atractylodes lancea* (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of *Atractylodes lancea* (Thunb.) DC in a Hamster Model and Application of PET-CT for Early Detection and Monitoring Progression of Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. *Atractylodes lancea* Crude Extract Suppresses Triple-Negative Breast Cancer Metastasis via NF- κ B signaling Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. The anti-inflammatory effects of an ethanolic extract of the rhizome of *Atractylodes lancea*, involves Akt/NF- κ B signaling pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Bioassay-guided isolation of antibacterial and anti-inflammatory components from *Atractylodes lancea* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Screening of *Atractylodes lancea* Extracts for Bioactivity: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12299452#preliminary-screening-of-atractylodes-lancea-extracts-for-bioactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com